
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has been gaining significant attention in the scientific research community. FP1 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various research studies.
Wirkmechanismus
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels and improved mood. The activation of the 5-HT1A receptor also contributes to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase serotonin levels in the brain, leading to improved mood and decreased anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide. One potential direction is the development of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide analogs with improved selectivity and efficacy. Another direction is the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in combination with other therapeutic agents for the treatment of various diseases. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can also be studied for its potential use as an imaging agent in PET scans.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can lead to the development of new therapeutic agents and imaging agents for the treatment and diagnosis of various diseases.
Synthesemethoden
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-(2-fluorophenyl)piperazine with 2-methylbenzoic acid in the presence of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, which can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.
Eigenschaften
Molekularformel |
C18H20FN3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-2-5-9-17(14)21-10-12-22(13-11-21)18(23)20-16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
NZQDWYCBOBMARP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




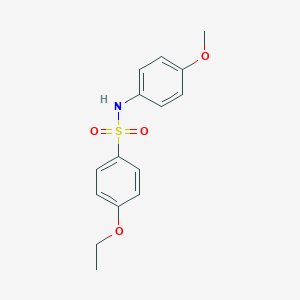
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)

![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
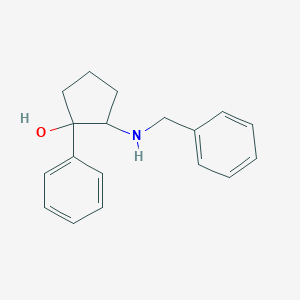

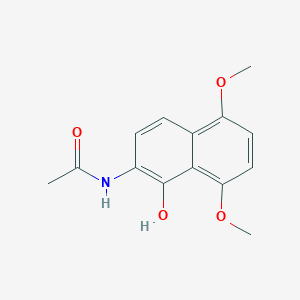
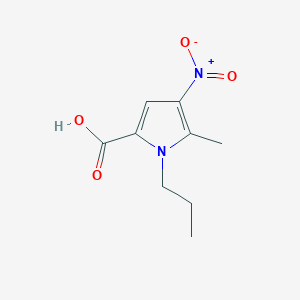
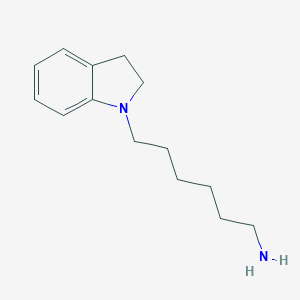
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
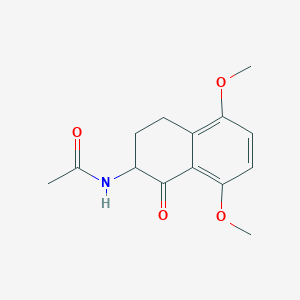
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)